Methyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
Description
Methyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a dichlorinated pyrimidine core with a phenylsulfanyl group at position 6 and a methyl carboxylate at position 3. Its structure allows for further functionalization, particularly at the 2- and 4-chloro positions, enabling the synthesis of diverse analogs .
Properties
CAS No. |
87847-26-5 |
|---|---|
Molecular Formula |
C12H8Cl2N2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O2S/c1-18-11(17)8-9(13)15-12(14)16-10(8)19-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VWOSAHBLXBQCQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloropyrimidine-5-carboxylate Esters
The starting point is often a 2,4-dichloropyrimidine-5-carboxylic acid or its ester derivative. According to patent literature, 4,6-dichloropyrimidine derivatives can be prepared by chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of hindered amines, followed by further chlorination with phosphorus pentachloride (PCl5) or phosphorus trichloride and chlorine mixtures to regenerate POCl3 and drive the reaction to completion. This method ensures high yields of dichloropyrimidine intermediates suitable for further functionalization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| (a) | 4,6-Dihydroxypyrimidine + POCl3 + hindered amine | Formation of chlorinated intermediate |
| (b) | PCl5 or PCl3 + Cl2 | Regeneration of POCl3 and further chlorination |
| (c) | Repetition of steps (a) and (b) | Enhanced conversion to 4,6-dichloropyrimidine |
| (d) | Extraction at 60-90°C with suitable solvent | Isolation of 4,6-dichloropyrimidine |
This intermediate can be converted to the 5-carboxylate ester by esterification of the corresponding acid or by direct synthesis routes involving cyclocondensation reactions.
Introduction of the Phenylsulfanyl Group at Position 6
The phenylsulfanyl substitution at position 6 is typically introduced via nucleophilic aromatic substitution (SNAr) of the chlorine atom at position 6 by thiophenol or its sodium salt. A representative procedure involves:
- Generating the thiophenolate ion by treating thiophenol with sodium hydroxide in a mixed solvent system (e.g., water and acetone).
- Adding the 2,4-dichloro-6-substituted pyrimidine-5-carboxylate ester to the thiophenolate solution.
- Stirring at room temperature or mild heating to facilitate substitution of the chlorine at position 6 with the phenylsulfanyl group.
- Workup by solvent removal, extraction, and purification via column chromatography.
This method yields the desired methyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate with good yields (e.g., 70%+).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| (a) | Thiophenol + NaOH in water/acetone | Formation of thiophenolate ion |
| (b) | Addition of 2,4-dichloro-6-substituted pyrimidine ester | Nucleophilic substitution at C-6 |
| (c) | Stirring at room temperature for 2-3 hours | Formation of phenylsulfanyl-substituted product |
| (d) | Extraction and chromatography | Purified this compound |
Esterification and Purification
If the starting material is the free acid, esterification to the methyl ester can be achieved by:
- Reacting the acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) under reflux.
- Alternatively, conversion of the acid to the acid chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), followed by reaction with methanol and a base such as triethylamine or pyridine.
Purification is typically done by column chromatography using petroleum ether/dichloromethane or hexane/ethyl acetate solvent systems, yielding white solid products with high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Method A: Chlorination + SNAr (Thiophenol) | Method B: Direct Esterification + SNAr | Notes |
|---|---|---|---|
| Starting material | 4,6-Dichloropyrimidine-5-carboxylate acid or ester | 2,4-Dichloropyrimidine-5-carboxylic acid | Method A uses pre-esterified intermediates |
| Chlorination agent | POCl3, PCl5, or PCl3 + Cl2 | Same as Method A | Chlorination critical for dichloro substitution |
| Phenylsulfanyl introduction | Thiophenol + NaOH, room temp, 2-3 h | Same | SNAr substitution at C-6 chlorine |
| Esterification conditions | Acid chloride intermediate + MeOH + base | Acid + MeOH + acid catalyst | Esterification can be before or after SNAr |
| Yield | ~70-75% | ~65-70% | Yields depend on purity and reaction control |
| Purification | Column chromatography (PE/CH2Cl2) | Column chromatography | Standard chromatographic techniques |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride in the presence of hindered amines improves selectivity and yield in the chlorination step, minimizing side reactions and degradation of the pyrimidine ring.
- Nucleophilic substitution with thiophenol is efficient at room temperature, avoiding harsh conditions that could hydrolyze the ester group.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction time and minimize by-products.
- Purity and structural integrity are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Biological Activities
Methyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate exhibits significant biological activities that make it a promising candidate for various therapeutic applications:
- Anticancer Properties : Research indicates that this compound may inhibit key enzymes involved in DNA replication and protein synthesis in cancer cells. Its ability to disrupt cellular processes positions it as a potential anticancer agent.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting its use as an antimicrobial agent. Its mechanism may involve interference with bacterial cell membrane integrity or inhibition of essential metabolic pathways.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Synthetic Applications
The synthesis of this compound typically involves reactions that can be adapted for industrial production. The synthetic routes often include:
- Reagents : The synthesis may utilize chlorinated pyrimidines and phenylsulfanyl derivatives.
- Conditions : Reactions are generally performed under controlled conditions to maximize yield and purity.
Case Studies
Several studies have documented the applications of this compound in various fields:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the compound's effects on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several bacterial strains. The findings demonstrated effective inhibition of growth, highlighting its potential role in developing new antibiotics.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| This compound | Pyrimidine with dichloro and phenylsulfanyl groups | Anticancer and antimicrobial properties |
| 2,4-Dichloro-6-methylpyrimidine-5-carboxylate | Methyl group instead of phenylsulfanyl | Used in synthesizing various bioactive compounds |
| Propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate | Propyl chain instead of methyl | Different hydrophobic properties affecting activity |
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the phenylthio group and the chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Methyl 6-(Benzylamino)-4-Chloro-2-(Methylsulfinyl)Pyrimidine-5-Carboxylate (Compound 11)
Key Differences :
- The phenylsulfanyl (-SPh) group in the target compound is replaced by a benzylamino (-NHBn) group at position 6 in Compound 11.
- The 2-chloro substituent in the target compound is replaced by a methylsulfinyl group in Compound 11, altering its electronic properties and reactivity.
Elemental Analysis :
| Compound | Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| Compound 11 | C₁₇H₂₀ClN₃O₄S | 51.32 | 5.07 | 10.56 |
| Found Values | - | 51.14 | 4.97 | 10.29 |
Implications :
- The benzylamino group introduces hydrogen-bonding capabilities, which may influence biological activity or crystallization behavior.
2,4-Dichloro-6-[(5-Imino-2-(4-Methylphenyl)-7-Oxo-5H-[1,3,4]Thiadiazolo[3,2-a]Pyrimidin-6(7H)-Ylidene)Methyl]Phenyl 4-Methylbenzenesulfonate
Structure and Features :
- Core Structure: A fused thiadiazolo[3,2-a]pyrimidine ring system with imino (-NH) and oxo (-O) groups.
- Substituents :
- Position 2 and 4: Chlorine (-Cl)
- Position 6: A complex ylidene-methyl group linked to a 4-methylbenzenesulfonate moiety.
Key Differences :
- The target compound’s pyrimidine core is replaced by a thiadiazolo-pyrimidine fused system, increasing structural complexity and π-conjugation.
- The 6-position substituent in this compound includes a sulfonate group, enhancing hydrophilicity compared to the phenylsulfanyl group in the target compound.
Physicochemical Properties :
- Molecular Formula : C₂₆H₁₈Cl₂N₄O₄S₂
- CAS No.: 404855-99-8 .
Implications :
- The fused thiadiazolo ring may confer unique electronic properties, such as enhanced stability or fluorescence.
- The sulfonate group improves water solubility, making this compound more suitable for aqueous-phase reactions or biological assays .
Biological Activity
Methyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H10Cl2N2O2S |
| Molecular Weight | 357.3 g/mol |
| CAS Number | 87847-39-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Research indicates that it can inhibit:
- Cyclooxygenase (COX) enzymes : This inhibition leads to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
- DNA replication enzymes : The compound may interfere with DNA synthesis, which is crucial for cancer cell proliferation.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- In vitro tests indicated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM across different cell types .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 50 µg/mL.
- Fungal Activity : Preliminary studies suggest antifungal properties against common strains like Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable due to its COX inhibition:
- In animal models, administration led to a significant reduction in inflammation markers and pain relief comparable to standard NSAIDs.
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 of approximately 20 µM after 48 hours of treatment. Apoptotic markers were also upregulated, indicating a mechanism involving programmed cell death .
-
Antimicrobial Evaluation :
- In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound exhibited strong antibacterial activity with MIC values of 15 µg/mL for S. aureus and 25 µg/mL for E. coli. These findings highlight its potential as a lead compound for antibiotic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
